molecular formula C4H4N2O2 B3353858 3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde CAS No. 5677-66-7

3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde

Cat. No.: B3353858
CAS No.: 5677-66-7
M. Wt: 112.09 g/mol
InChI Key: CQEVJDCGXNFXTI-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of hydrazine hydrate with ethyl acetoacetate, followed by oxidation to form the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and green chemistry approaches, such as microwave-assisted synthesis, are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole-4-carboxylic acids, pyrazole-4-alcohols, and various substituted pyrazole derivatives .

Scientific Research Applications

3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pyrazole ring can also interact with biological receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1H-pyrazole-4-carbaldehyde
  • 3-Oxo-1H-pyrazole-4-carboxylic acid
  • 1H-Pyrazole-4-carbaldehyde

Uniqueness

3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both an aldehyde and a ketone group allows for diverse chemical transformations and interactions with biological targets .

Properties

IUPAC Name

3-oxo-1,2-dihydropyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-2-3-1-5-6-4(3)8/h1-2H,(H2,5,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEVJDCGXNFXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595144
Record name 3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5677-66-7
Record name 3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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